molecular formula C41H72O13Si9 B1609112 PSS-Trivinylsilyloxy-Heptacyclopentyl substituted CAS No. 352538-79-5

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

Cat. No. B1609112
CAS RN: 352538-79-5
M. Wt: 1025.8 g/mol
InChI Key: YXPZADQYIFWKNL-UHFFFAOYSA-N
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Description

“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is a type of silicone material . Its empirical formula is C41H72O13Si9 . The CAS Number for this compound is 352538-79-5 . It is also known by the synonyms “1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane” and "Trivinylsilyloxy-POSS®" .


Molecular Structure Analysis

The molecular weight of “PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is 1025.77 . The SMILES string representation of its structure is C=C [Si] (O [Si]12O [Si]3 (O [Si]4 (O [Si] (O1) (O [Si]5 (O [Si] (O2) (O [Si] (O3) (O [Si] (O4) (O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C%10CCCC%10)C%11CCCC%11)C%12CCCC%12) (C=C)C=C .


Physical And Chemical Properties Analysis

“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is a solid at room temperature . Its melting point is greater than 350 °C .

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

One area of focus is the synthesis and characterization of novel polymers for electronic applications. For instance, Al‐Hashimi et al. (2011) reported the synthesis of novel poly(3-alkyl-2,5-selenylenevinylene)s by polymerization under microwave-assisted conditions, aiming for applications in field-effect transistors. These polymers exhibit significant photophysical properties, such as red shifts in absorption upon film formation, indicating their potential in optoelectronic devices (Al‐Hashimi et al., 2011).

Catalysis and Material Enhancement

Another significant application is in catalysis, where aryl-substituted bis(imino)pyridine iron dinitrogen complexes are explored for their high selectivity in the hydrosilylation process, which is crucial in manufacturing low rolling resistance tires. These iron compounds show better selectivity than the platinum compounds traditionally used, demonstrating the potential of such materials in industrial catalysis (Atienza et al., 2012).

Thermal Stability and Degradation

Research by Lisa et al. (2003) investigates the thermal behavior of polystyrene, polysulfone, and their derivatives, focusing on how chemical substitutions influence thermal stability. This study highlights the complexities of thermal degradation mechanisms and the impact of chemical structure on polymer stability, providing insights into designing polymers for temperature-resilient applications (Lisa et al., 2003).

Photovoltaic Applications

Significant efforts are also directed towards enhancing the efficiency of polymer solar cells. Ye et al. (2014) discuss the synthesis of a photovoltaic polymer with improved properties such as suitable molecular energy levels and high hole mobility, showing promise for use in high-efficiency solar cells (Ye et al., 2014).

Luminescent Materials

The development of luminescent materials, such as organoboron quinolate polymers, is another application. These materials are synthesized from silylated polystyrene and exhibit efficient light emission, making them candidates for applications in optoelectronic devices and light-emitting diodes (Qin et al., 2004).

Safety and Hazards

“PSS-Trivinylsilyloxy-Heptacyclopentyl substituted” is classified as a non-combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZADQYIFWKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O13Si9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402755
Record name AGN-PC-0LAAHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PSS-Trivinylsilyloxy-Heptacyclopentyl substituted

CAS RN

352538-79-5
Record name AGN-PC-0LAAHU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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